2,7-dibromo-3,6-difluoro-9H-carbazole CAS number and physicochemical properties
2,7-dibromo-3,6-difluoro-9H-carbazole CAS number and physicochemical properties
Engineering Optoelectronic Materials: A Technical Guide to 2,7-Dibromo-3,6-difluoro-9H-carbazole
Executive Summary
The development of high-performance organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) relies heavily on the precise molecular engineering of conjugated polymers. At the core of this structural tuning is 2,7-dibromo-3,6-difluoro-9H-carbazole (CAS: 1030631-86-7) [1], a highly specialized halogenated heterocycle. By serving as an electron-rich donor unit in Donor-Acceptor (D-A) copolymers, this monomer allows researchers to simultaneously manipulate polymer solubility, backbone planarity, and frontier molecular orbital (FMO) energy levels[2][3].
This guide provides an in-depth mechanistic analysis of the compound's physicochemical properties, the causality behind its structural design, and self-validating protocols for its integration into advanced optoelectronic materials.
Physicochemical & Structural Profiling
To utilize this monomer effectively, one must first understand its baseline physical and chemical parameters. The presence of both bromine and fluorine atoms on the rigid carbazole core dictates its reactivity and solid-state packing behavior[4][5].
Table 1: Core Physicochemical Properties
| Property | Value | Rationale / Implication |
| CAS Number | 1030631-86-7[1] | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₂H₅Br₂F₂N[1] | High halogen content requires specific disposal and handling. |
| Molar Mass | 360.98 g/mol [1] | Critical for precise stoichiometric calculations in step-growth polymerization. |
| SMILES String | FC1=CC2=C(NC3=C2C=C(F)C(Br)=C3)C=C1Br[1] | Defines the exact regiochemistry: 2,7-dibromo and 3,6-difluoro. |
| InChIKey | QWBHMFFAHSHBFE-UHFFFAOYSA-N[4] | Standardized structural hash for database cross-referencing. |
| Appearance | Ivory to White Solid[2] | Colorimetric purity indicator; yellowing suggests oxidative degradation. |
Mechanistic Causality in Material Design
The architecture of 2,7-dibromo-3,6-difluoro-9H-carbazole is not arbitrary; every functional group serves a distinct purpose in the synthesis of conjugated polymers[3][6].
The 2,7-Dibromo Axis: Linear Conjugation
Polymerization through the 2,7-positions is critical. Unlike 3,6-linkages, which induce a "kinked" geometry that disrupts π-orbital overlap, 2,7-linkages propagate a linear, highly conjugated backbone. The bromine atoms serve as highly reactive leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)[2].
The 3,6-Difluoro Substitution: Electronic & Conformational Tuning
Fluorination is a powerful tool in OPV design. Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I effect) that typically lowers the Highest Occupied Molecular Orbital (HOMO) energy level[5]. A deeper HOMO level directly increases the open-circuit voltage ( Voc ) of the resulting solar cell[5].
Nuance in Application: While the inductive effect generally lowers the HOMO, fluorine also possesses a mesomeric π-donating effect (+M effect). Depending on the adjacent comonomer, this can sometimes result in an anomalously shallower HOMO[3]. Furthermore, the fluorine atoms promote backbone planarity via non-covalent intramolecular interactions (F···H and F···S), which enhances π-π stacking and charge carrier mobility[5].
The 9H-Amine Position: Solubility Engineering
Rigid conjugated polymers are notoriously insoluble, rendering them unprocessable. The secondary amine (9H) acts as a synthetic anchor. By deprotonating this site and attaching bulky or branched alkyl chains (e.g., 2-hexyldecyl or heptadecanyl), researchers can disrupt tight interchain packing just enough to ensure solubility in processing solvents like chlorobenzene or chloroform, without destroying the solid-state crystallinity required for charge transport[3][7].
Strategic functionalization of the carbazole core for optoelectronic applications.
Quantitative Impact of Fluorination
To illustrate the causality of the 3,6-difluoro substitution, Table 2 compares the optoelectronic properties of standard carbazole polymers against their fluorinated counterparts[3][5][7].
Table 2: Optoelectronic Modulation via Fluorination
| Polymer Backbone | Fluorination Status | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Voc (V) |
| PCDTBT | Non-Fluorinated | -5.44 | -3.45 | 1.89 | ~0.88 |
| PCffDTBT | 3,6-Difluorinated | -5.23 to -5.47 | -3.48 | 1.75 - 1.88 | ~0.91 |
| PCB (DPP-based) | Non-Fluorinated | -5.20 | -3.60 | 1.45 | ~0.73 |
| PFCB (DPP-based) | 3,6-Difluorinated | -5.35 | -3.75 | 1.48 | ~0.86 |
Data synthesized from electrochemical cyclic voltammetry (CV) and UV-Vis spectroscopy studies[3][5][7]. Notice how fluorination consistently modulates the HOMO level and improves the Voc in DPP-based systems.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not only be followed but understood. The following workflows include built-in validation steps to ensure structural integrity before proceeding to costly device fabrication.
Protocol 1: N-Alkylation (Solubility Engineering)
This step functionalizes the 9H position to ensure downstream polymer solubility[3].
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Preparation: In an oven-dried Schlenk flask under argon, dissolve 2,7-dibromo-3,6-difluoro-9H-carbazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent. It solvates the sodium cation in the next step, leaving the carbazolide anion "naked" and highly nucleophilic.
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Deprotonation: Cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 1 hour until hydrogen gas evolution ceases.
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Alkylation: Dropwise add the alkyl bromide (e.g., 1-bromo-2-hexyldecane, 1.2 eq). Warm to room temperature and stir for 12 hours.
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Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Dichloromethane 4:1). The starting material will have a low Rf due to N-H hydrogen bonding. Complete disappearance of this spot validates successful alkylation.
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Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and purify via silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Polymerization
This step constructs the D-A copolymer backbone[2].
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Monomer Loading: To a Schlenk tube, add the N-alkylated carbazole monomer (1.00 eq) and a diboronic ester comonomer (e.g., a benzothiadiazole derivative, 1.00 eq).
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Causality: Exact 1:1 stoichiometry is the absolute mathematical requirement for achieving high molecular weights in step-growth polymerization (Carothers' equation).
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Catalyst Addition: Add Pd2(dba)3 (0.02 eq) and P(o−tolyl)3 (0.08 eq).
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Causality: The bulky P(o−tolyl)3 ligand promotes reductive elimination and stabilizes the palladium center against the electron-deficient fluorinated carbazole.
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-
Degassing: Add degassed Toluene and 2M aqueous K3PO4 . Subject the mixture to three freeze-pump-thaw cycles.
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Causality: Oxygen rapidly deactivates the Pd(0) catalyst, terminating chain growth and resulting in useless, low-molecular-weight oligomers.
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Polymerization & End-Capping: Heat at 90 °C for 48 hours. End-cap the polymer chains by adding phenylboronic acid, followed 2 hours later by bromobenzene.
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Self-Validation (Soxhlet Extraction): Precipitate the polymer in methanol. Transfer the solid to a Soxhlet thimble. Extract sequentially with Methanol (24h), Hexane (24h), and finally Chloroform (24h).
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Validation: The methanol and hexane washes remove catalyst residues and low-molecular-weight oligomers. The chloroform fraction contains the high-molecular-weight, device-grade polymer.
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Standard synthetic workflow from monomer functionalization to device integration.
References
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Sigma-Aldrich. "2,7-Dibromo-3,6-difluoro-9H-carbazole Properties and MSDS." [Link]
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International Journal of Electrochemical Science. "Synthesis and Physical Properties of a 'Double-Cable' Polymer for Photovoltaic Applications." [Link]
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RSC Advances. "Effect of fluorination pattern and extent on the properties of PCDTBT derivatives."[Link]
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Research & Reviews: Journal of Chemistry. "A Review of the Modification of PCDTBT Structure Used in the Polymeric Solar Cells."[Link]
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Frontiers in Chemistry. "Fluoro-Modulated Molecular Geometry in Diketopyrrolopyrrole-Based Low-Bandgap Copolymers for Tuning the Photovoltaic Performance." [Link]
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ResearchGate. "Effect of spacers on the properties of fluorinated-carbazole-thienopyrroledione based wide bandgap D-A copolymers."[Link]
Sources
- 1. 1030631-86-7|2,7-Dibromo-3,6-difluoro-9H-carbazole|BLD Pharm [bldpharm.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Effect of fluorination pattern and extent on the properties of PCDTBT derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ02394G [pubs.rsc.org]
- 4. 2,7-Dibromo-3,6-difluoro-9H-carbazole | 1030631-86-7 [sigmaaldrich.cn]
- 5. Frontiers | Fluoro-Modulated Molecular Geometry in Diketopyrrolopyrrole-Based Low-Bandgap Copolymers for Tuning the Photovoltaic Performance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
